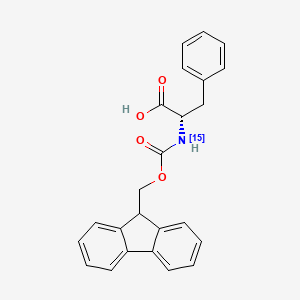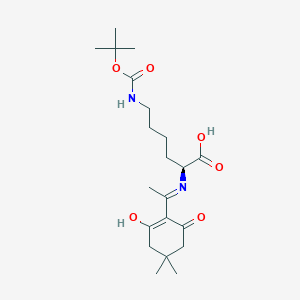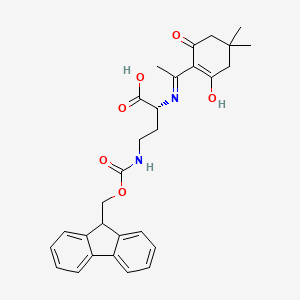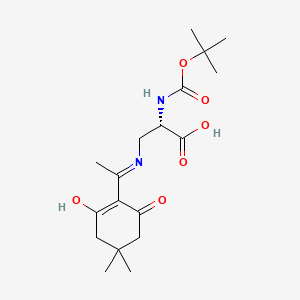
Boc-Dap(Dde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Dap(Dde)-OH” is an intermediate in the synthesis of Monomethyl auristatin E (HY-15162), which is an inhibitor of tubulin polymerization1. It can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin1.
Synthesis Analysis
The synthesis of “Boc-Dap(Dde)-OH” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation2.
Molecular Structure Analysis
The molecular weight of “Boc-Dap(Dde)-OH” is 420.54, and its molecular formula is C23H36N2O53.
Chemical Reactions Analysis
“Boc-Dap(Dde)-OH” is used in the synthesis of antibody-drug conjugates (ADCs). The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2.
Physical And Chemical Properties Analysis
“Boc-Dap(Dde)-OH” has a molecular weight of 420.54 and a molecular formula of C23H36N2O53. It is soluble in DMSO4.
Applications De Recherche Scientifique
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
“Boc-Dap(Dde)-OH” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is important as amide functional groups are key in nature, providing the main amino acid linkage in peptides and proteins . They are also found in many natural products and biologically active compounds .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in Pharmaceutical Chemicals
Field
This application falls under the field of Pharmaceutical Chemicals .
Summary of the Application
“Boc-Dap(Dde)-OH” is used in the synthesis of N-Boc-Dolaprine and Boc-Dap DCHA . Dolastatin 10, a marine natural product, is synthesized using this method .
Methods of Application
The synthesis method comprises several steps, including a Reformatsky reaction under activation of zinc powder .
Results or Outcomes
By applying the technical scheme of the invention, the yield of each step of reaction is better, and the intermediate is easy to purify .
Application in Antibody-Drug Conjugates (ADCs)
Field
This application falls under the field of Biopharmaceuticals .
Summary of the Application
“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .
Methods of Application
The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .
Results or Outcomes
The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .
Application in Antibody-Drug Conjugates (ADCs)
Field
This application falls under the field of Biopharmaceuticals .
Summary of the Application
“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .
Methods of Application
The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .
Results or Outcomes
The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .
Application in Antibody-Drug Conjugates (ADCs)
Field
This application falls under the field of Biopharmaceuticals .
Summary of the Application
“Boc-Dap(Dde)-OH”, a dipeptide, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Methods of Application
The synthesis of ADCs involves several steps, including the use of “Boc-Dap(Dde)-OH” as a cleavable ADC linker .
Results or Outcomes
The use of “Boc-Dap(Dde)-OH” in the synthesis of ADCs provides an efficient method for the production of ADCs .
Safety And Hazards
The safety and hazards of “Boc-Dap(Dde)-OH” are not explicitly mentioned in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.
Orientations Futures
“Boc-Dap(Dde)-OH” has potential applications in various fields of research and industry5. Its use in the synthesis of antibody-drug conjugates (ADCs) suggests it could play a significant role in the development of new therapeutic strategies4.
Please note that this information is based on the available search results and may not cover all aspects of “Boc-Dap(Dde)-OH”. For more detailed information, please refer to the relevant scientific literature.
Propriétés
IUPAC Name |
(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap(Dde)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

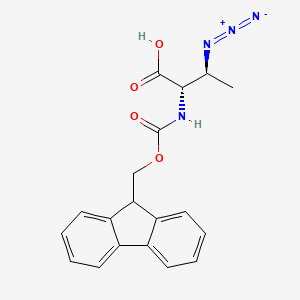
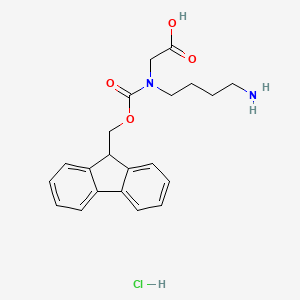
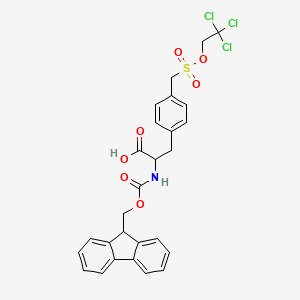
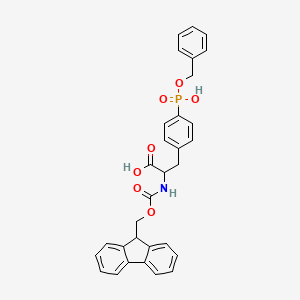
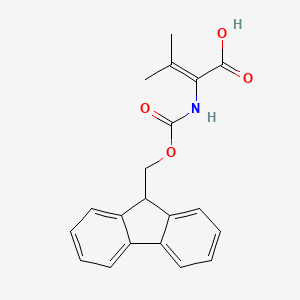
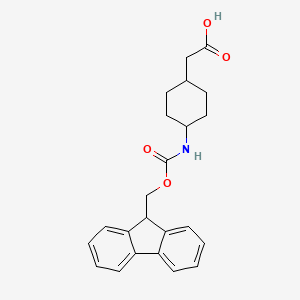
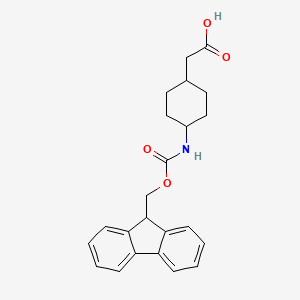
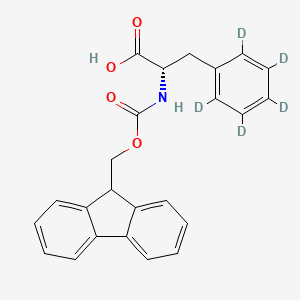
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
